1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines. The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes using high-throughput synthesis techniques and continuous flow chemistry to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Both the azetidine and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 1-(Azetidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride
Uniqueness
1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. The triazole ring provides stability and the potential for diverse chemical modifications, while the azetidine ring offers unique conformational flexibility and reactivity.
Properties
IUPAC Name |
1-(azetidin-3-yl)triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9(8-7-1)5-3-6-4-5;;/h1-2,5-6H,3-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBKTIPQWOBZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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